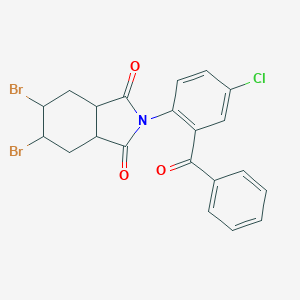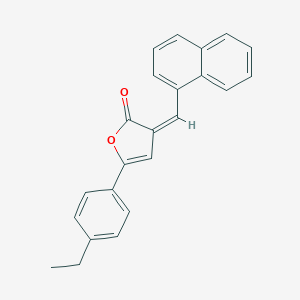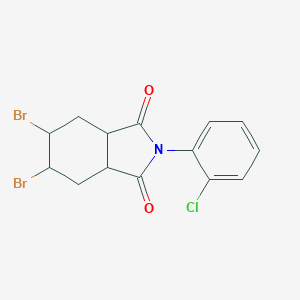![molecular formula C22H20N2OS B405442 2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole](/img/structure/B405442.png)
2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzimidazole core substituted with a benzylsulfanyl group and a phenoxyethyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative of the benzimidazole.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be attached through an alkylation reaction, using a phenoxyethyl halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenoxyethyl hydrogen sulfate
- Terephthalic acid, octyl 2-phenoxyethyl ester
- Methyl (2-(phenylethynyl)phenyl)sulfane
Uniqueness
2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both benzylsulfanyl and phenoxyethyl groups on the benzimidazole core differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and novel applications in various fields.
Eigenschaften
Molekularformel |
C22H20N2OS |
|---|---|
Molekulargewicht |
360.5g/mol |
IUPAC-Name |
2-benzylsulfanyl-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C22H20N2OS/c1-3-9-18(10-4-1)17-26-22-23-20-13-7-8-14-21(20)24(22)15-16-25-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI-Schlüssel |
WQRAXCHHOXBFNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B405359.png)
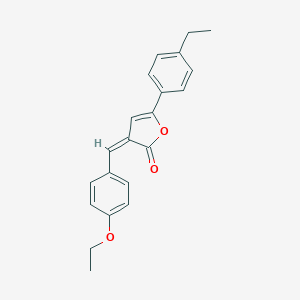
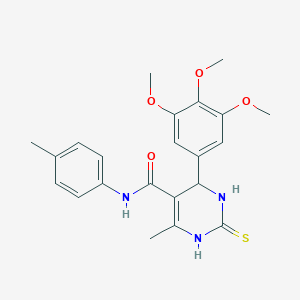
![1-(4-chlorophenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405364.png)
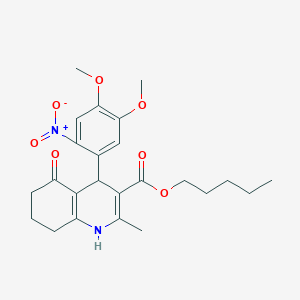



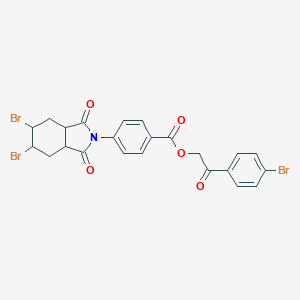
![N-[4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]acetamide](/img/structure/B405372.png)
![1,8-Dibromo-17-[4-chloro-2-(phenylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B405375.png)
